Sedation vs. Patchouli Alcohol (Inhalation)
In a head-to-head in vivo comparison, Aristolan-1(10)-en-9-ol exhibited sedation with preserved motor coordination, whereas diazepam produced significant motor impairment. Inhalation of Aristolan-1(10)-en-9-ol (300 µg/cage) prolonged pentobarbital-induced sleep to the same extent as 1 mg/kg diazepam administered intraperitoneally, indicating equivalent sedative potency [1]. Critically, in the rotarod test, 1-hour inhalation of Aristolan-1(10)-en-9-ol at the sedative dose did not affect motor coordination, while diazepam predictably impaired performance [1].
| Evidence Dimension | Motor coordination impairment at sedative-equivalent dose |
|---|---|
| Target Compound Data | No impairment; preserved motor coordination |
| Comparator Or Baseline | Diazepam (1 mg/kg, i.p.); impaired motor coordination |
| Quantified Difference | Preserved motor function vs. impairment; effect on pentobarbital sleep prolongation: 84% prolongation (47 min) for target compound vs. comparable effect for diazepam |
| Conditions | Rotarod test in mice following 1-hour inhalation exposure (target compound) vs. intraperitoneal injection (diazepam); pentobarbital-induced sleep test in mice |
Why This Matters
This direct comparative data demonstrates that Aristolan-1(10)-en-9-ol achieves benzodiazepine-equivalent sedation without the motor side effects that limit diazepam's utility, offering a differentiated CNS safety profile for research applications.
- [1] Takemoto H, Ito M, Asada Y, Kobayashi Y. Inhalation administration of the sesquiterpenoid aristolen-1(10)-en-9-ol from Nardostachys chinensis has a sedative effect via the GABAergic system. Planta Med. 2015;81(5):343-347. doi:10.1055/s-0035-1545725 View Source
